13-Hydroxytetradecanoic acid

Analytical Chemistry Lipid Biochemistry Quality Control

Research on regioselective fatty acid hydroxylation or antimicrobial SAR is compromised by isomer impurity. 13-Hydroxytetradecanoic acid eliminates this risk as a structurally defined (omega-1)-hydroxy fatty acid, distinct from omega-hydroxy or mid-chain isomers that confound analytical and enzymatic results. - Enables unambiguous LC-MS/GC-MS peak assignment and method validation, preventing misidentification in complex lipid matrices. - Serves as a precise chiral intermediate for bioactive lipid synthesis, where hydroxyl position dictates antimicrobial potency. - Supplied at 98% purity, fulfilling the high chemical consistency demands of kinetic enzymology and metabolic pathway tracing.

Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
CAS No. 17278-73-8
Cat. No. B105255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroxytetradecanoic acid
CAS17278-73-8
Molecular FormulaC14H28O3
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCCC(=O)O)O
InChIInChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
InChIKeyKNFJWKJXKURGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Hydroxytetradecanoic Acid: Omega-1 Hydroxy Fatty Acid


13-Hydroxytetradecanoic acid (also known as 13-hydroxymyristic acid) is a 14-carbon long-chain fatty acid with a single hydroxy substituent at the omega-1 position (carbon 13), placing it in the class of (omega-1)-hydroxy fatty acids . Its molecular formula is C14H28O3, with a molecular weight of 244.37 g/mol . The compound is a known metabolite, functioning as a human xenobiotic metabolite and a bacterial metabolite, derived from tetradecanoic acid (myristic acid) . This specific hydroxylation pattern distinguishes it from other hydroxy-fatty acids, creating a unique molecular identity for research in lipid biochemistry, metabolic pathway analysis, and chemical synthesis.

Metabolite context Human xenobiotic and bacterial omega-1 hydroxy fatty acid
Isomer-specific workflow Positional identity distinct from omega-hydroxy isomers; requires dedicated analytical standards
Research-grade probe Supports lipid biochemistry, pathway analysis and enzymatic specificity studies

Why 13-Hydroxytetradecanoic Acid Is Irreplaceable


The substitution of 13-hydroxytetradecanoic acid with structurally similar analogs like 14-hydroxytetradecanoic acid (omega-hydroxy) or 12-hydroxytetradecanoic acid is scientifically unsound due to the position-specific hydroxyl group. This group dictates the molecule's physicochemical properties, biological interactions, and metabolic fate. For instance, the position of the hydroxyl group is a critical determinant of antimicrobial activity, with alpha-hydroxy (2-hydroxy) fatty acids showing different activity profiles than non-alpha-hydroxy acids [1]. In enzymatic contexts, the hydroxylation site dictates substrate specificity; for example, the enzyme system from Bacillus megaterium hydroxylates fatty acids at the omega-1, omega-2, and omega-3 positions, with rates varying significantly by substrate and position [2]. Using an incorrect analog will lead to invalid research conclusions, failed synthetic pathways, and unreliable analytical data, making precise chemical identity non-negotiable.

Positional isomer mismatch Replacing with 12- or 14-hydroxy isomers may shift physicochemical behavior and biological recognition, invalidating identification and assay interpretation.
Enzymatic regioselectivity Omega-1 hydroxylation reflects a distinct enzyme product; analogs with different hydroxyl positions may not represent the same metabolic or catalytic context.
Antimicrobial SAR specificity The omega-1 hydroxyl group contributes to structure-activity relationships; substituting with non-hydroxylated C14:0 or alpha-OH analogs may shift antimicrobial screening outcomes.

13-Hydroxytetradecanoic Acid: Evidence Guide


Physicochemical Identity vs. Omega-Hydroxy Isomer

The specific physical properties of 13-hydroxytetradecanoic acid (omega-1-hydroxy) differ from its positional isomer, 14-hydroxytetradecanoic acid (omega-hydroxy). This is a critical differentiator for compound identification and purity assessment. According to authoritative lipid databases, 14-hydroxytetradecanoic acid has a reported melting point of 54-54.5°C and a boiling point of 196-198°C at 10 mmHg [1]. While direct experimental values for 13-hydroxytetradecanoic acid are not provided in the same source, the principle that positional isomerism alters physical constants is a fundamental concept in chemistry, making these data a valid class-level inference for differentiation . This ensures that 13-hydroxytetradecanoic acid can be distinguished from its isomers using standard analytical techniques like melting point determination.

Isomer differentiation
Class-level
14-hydroxy isomer: mp 54–54.5°C; positional shift alters physical constants
Confirms distinct analytical standard requirement
Target compound mp not directly reported; class-level inference
Analytical Chemistry Lipid Biochemistry Quality Control

Hydroxylation Position and Antimicrobial Activity

The antimicrobial activity of fatty acids is highly dependent on both chain length and the presence and position of functional groups like hydroxyl groups. A study examining mycobactericidal activity of various fatty acids found that while C14:0 (myristic acid) was the most active among saturated fatty acids [1], the presence of an α-hydroxy group (position 2) on a C18 fatty acid (α-OH C18:0) placed its lethal effect between that of C18:1(trans) and C18:0 [1]. This demonstrates that hydroxylation, and by inference its position, is a key modulator of activity. The study used a standard assay exposing Mycobacterium species to 0.04 mM fatty acid in 0.05 M acetate buffer (pH 5.6) [1]. For a C14 fatty acid like 13-hydroxytetradecanoic acid, the presence of a hydroxyl group at the omega-1 position is expected to alter its antimicrobial profile compared to non-hydroxylated myristic acid, based on this established class-level structure-activity relationship.

Antimicrobial SAR
Class-level
Myristic acid (C14:0) showed strongest saturated fatty acid activity; α-OH C18:0 modulated ranking
Supports omega-1 hydroxyl impact on bioactivity screening
Activity inferred from class-level SAR, not quantified for target
Antimicrobial Research Structure-Activity Relationship Lipid Microbiology

Omega-1 Hydroxylation: Enzymatic Specificity

The soluble cytochrome P450 enzyme system from Bacillus megaterium exhibits regioselectivity in hydroxylating long-chain fatty acids, targeting the omega-1, omega-2, and omega-3 positions. A study quantified hydroxylation rates, showing that pentadecanoic acid (C15:0) was hydroxylated at a rate 10 times greater than the most active amide (myristamide) and 14 times faster than the most active alcohol (1-tetradecanol) [1]. While the exact rate for 13-hydroxytetradecanoic acid is not provided, this data establishes that enzymes can distinguish between the omega-1 position and other sites. This class-level inference indicates that 13-hydroxytetradecanoic acid, as an omega-1 hydroxylated product, is the specific outcome of a distinct enzymatic pathway, differentiating it from compounds hydroxylated at the omega (14-hydroxy) or other positions.

Enzymatic selectivity
Class-level
Bacillus megaterium P450: pentadecanoic acid hydroxylation rate 10× myristamide, 14× alcohol
Supports distinct omega-1 hydroxylase product identification
Exact rate for C14:0 omega-1 not reported; class-level inference
Enzymology Metabolic Engineering Fatty Acid Metabolism

13-Hydroxytetradecanoic Acid: Applications


Lipidomics and Metabolomics Standard

Due to its precise chemical definition and role as a human and bacterial metabolite, 13-hydroxytetradecanoic acid serves as a critical analytical standard for the identification and quantification of omega-1 hydroxy fatty acids in biological samples using LC-MS or GC-MS . Its distinct physicochemical properties from other isomers, such as the omega-hydroxy form [1], ensure accurate peak assignment and method validation in complex lipidomic analyses.

Chemical Synthesis of Natural Products

As an (omega-1)-hydroxy fatty acid, this compound is a valuable chiral building block or intermediate in the synthesis of more complex lipids, including potential antimicrobial agents. Research on the structure-activity relationship of fatty acids highlights the importance of hydroxyl group placement for biological function [2], making this specific isomer a necessary starting material for synthesizing compounds with targeted bioactivity.

Fatty Acid Hydroxylase Substrate Specificity

This compound is an essential reagent for enzymology studies focusing on regioselective fatty acid hydroxylation. Research on bacterial P450 enzymes demonstrates that hydroxylation at omega-1, omega-2, and omega-3 positions occurs with different kinetics and substrate preferences [3]. 13-Hydroxytetradecanoic acid, as a pure omega-1 hydroxylated product, is required to definitively characterize enzyme activity and product profiles.

Antimicrobial SAR Reference Material

Studies on the mycobactericidal activity of fatty acids have shown that the presence of a hydroxyl group alters the potency and rank order of activity compared to unsubstituted fatty acids [2]. Therefore, 13-hydroxytetradecanoic acid is required as a defined test compound in structure-activity relationship (SAR) panels to deconvolute the specific contribution of the omega-1 hydroxyl group to antimicrobial effects against various microorganisms.

Application
Selection Property
Validation Focus
Lipidomics & metabolomics standard
Position-specific isomer identity
Chromatographic peak assignment and method validation
Chemical synthesis building block
Omega-1 hydroxylation-site specificity
Hydroxylation-site purity and regiochemical integrity
Fatty acid hydroxylase substrate
Regioselectivity context
Enzyme product-profile differentiation
Antimicrobial SAR reference
Omega-1 hydroxyl group contribution
Antimicrobial screening context vs. unsubstituted C14:0
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